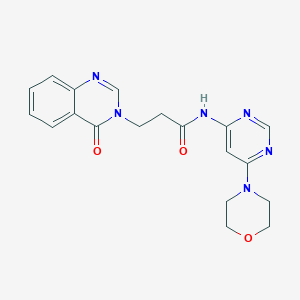

N-(6-morpholinopyrimidin-4-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

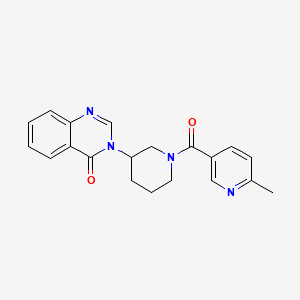

The synthesis of compounds similar to N-(6-Morpholinopyrimidin-4-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide often involves complex reactions combining different chemical fragments known for their pharmacological activities. For example, the synthesis of new hybrid compounds derived from propanamides and butanamides demonstrates the integration of chemical fragments from known antiepileptic drugs, revealing the complexity and innovation in creating such compounds (Kamiński et al., 2015).

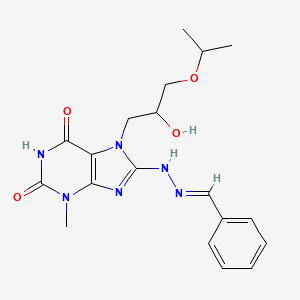

Molecular Structure Analysis

The molecular structure of related compounds often showcases significant electronic polarization, indicating the presence of intramolecular hydrogen bonds that stabilize the compound's structure. This structural feature is crucial for the biological activity and interaction with biological targets. The detailed molecular structure analysis through X-ray diffraction and spectroscopy methods can provide insights into the conformation and stability of such compounds (Hirano et al., 2004).

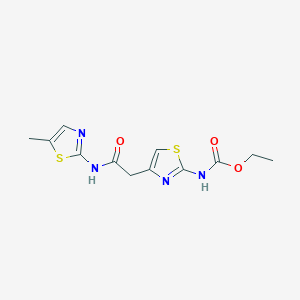

Chemical Reactions and Properties

Chemical reactions involving N-(6-Morpholinopyrimidin-4-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide and similar compounds can be diverse, including cyclization reactions, amination, and nucleophilic substitution. These reactions are fundamental in synthesizing and modifying such compounds to enhance their biological activities or to investigate their chemical properties. For instance, cyclization of aryl-, aroyl-, and cyanamides leads to various derivatives, showcasing the chemical versatility of these compounds (Shikhaliev et al., 2008).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystal structure, are crucial for understanding their behavior in different environments and applications. The crystal structure, in particular, provides valuable information on the compound's stability and potential intermolecular interactions, which are essential for its biological activity and formulation (Attia et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, define the compound's potential applications and effectiveness. Studies on the reactivity and interaction with biological targets are particularly relevant for compounds intended for pharmacological use. Understanding these properties is essential for designing and optimizing new compounds with desired biological activities (Bonacorso et al., 2018).

科学的研究の応用

Anticonvulsant Activity

Kamiński et al. (2015) synthesized a library of new hybrid compounds, including morpholine derivatives, as potential anticonvulsant agents. Their study revealed compounds with broad spectra of activity across preclinical seizure models, demonstrating high protection and safety profiles surpassing clinically relevant antiepileptic drugs (Kamiński et al., 2015).

Synthetic Methods for Heterocyclic Compounds

Shikhaliev et al. (2008) discussed the cyclization of cyanamides leading to derivatives including quinazolines and pyrimidines, underlying synthetic pathways that could be relevant for creating compounds similar to "N-(6-morpholinopyrimidin-4-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide" (Shikhaliev et al., 2008).

Antitumor Evaluation

Muhammad et al. (2017) evaluated new morpholinylchalcones and their derivatives for in vitro activity against human lung cancer (A-549) and human hepatocellular carcinoma (HepG-2) cell lines, discovering compounds with promising activities. This study highlights the potential antitumor applications of morpholine-based heterocycles (Muhammad et al., 2017).

Antimicrobial Screening

Desai et al. (2012) synthesized and evaluated a series of novel compounds for antimicrobial activity against various bacterial and fungal strains. Their findings suggest that morpholine-acetamide derivatives can serve as potent antimicrobial agents (Desai et al., 2012).

特性

IUPAC Name |

N-(6-morpholin-4-ylpyrimidin-4-yl)-3-(4-oxoquinazolin-3-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O3/c26-18(5-6-25-13-22-15-4-2-1-3-14(15)19(25)27)23-16-11-17(21-12-20-16)24-7-9-28-10-8-24/h1-4,11-13H,5-10H2,(H,20,21,23,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZEDPEWIJOYRNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC(=C2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-morpholinopyrimidin-4-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N,2-trimethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2497375.png)

![N-(2-cyanophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2497377.png)

![2-[(3-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile](/img/structure/B2497379.png)

![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,5-diethoxyphenyl)acetamide](/img/structure/B2497385.png)

![methyl 4-({7-[(diethylcarbamoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2497390.png)

![N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2497391.png)

![{4-[Methyl({7-[(4-methylbenzene)sulfonyl]pyrrolo[2,3-d]pyrimidin-4-yl})amino]cyclohexyl}methanesulfonic acid](/img/structure/B2497397.png)